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Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064 Get Quote

Introduction

2-Fluorothiophenol is a versatile organofluorine building block widely utilized in medicinal

chemistry and drug discovery. Its unique electronic properties, arising from the presence of a

fluorine atom on the aromatic ring, make it a valuable synthon for the introduction of fluorine

into bioactive molecules. This strategic incorporation can significantly modulate a compound's

metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide

provides an in-depth overview of the commercial availability of 2-Fluorothiophenol, its quality

specifications, and its application in the synthesis of a key pharmaceutical agent. Detailed

experimental protocols for its synthesis and quality control are also presented to support

researchers in their drug development endeavors.

Commercial Availability and Specifications
2-Fluorothiophenol is readily available from a range of commercial suppliers catering to

research and bulk-scale needs. Purity levels typically exceed 97%, with common analytical

specifications provided by vendors.
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Supplier
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity Appearance

Sigma-

Aldrich
2557-78-0 C₆H₅FS 128.17 ≥98%

Colorless to

light yellow

liquid

Thermo

Scientific
2557-78-0 C₆H₅FS 128.17 97%

Clear,

colorless to

pale yellow

liquid

Santa Cruz

Biotechnolog

y

2557-78-0 C₆H₅FS 128.17 ≥98% Liquid

Tokyo

Chemical

Industry (TCI)

2557-78-0 C₆H₅FS 128.17 >98.0% (GC)

Colorless to

light yellow

clear liquid

Parchem 2557-78-0 C₆H₅FS 128.17 98% Not specified

Application in Drug Discovery: Synthesis of
Metopazine
A notable application of 2-Fluorothiophenol in pharmaceutical synthesis is its use as a key

intermediate in the preparation of Metopazine.[1] Metopazine is a phenothiazine derivative that

acts as a dopamine D2 and D3 receptor antagonist and is used as an antiemetic agent.[1] The

synthesis involves a multi-step pathway where the 2-fluorophenylthio moiety is incorporated

into the final drug structure.

Dopamine D2 and D3 Receptor Signaling Pathways
Metopazine exerts its therapeutic effect by blocking dopamine D2 and D3 receptors, which are

G protein-coupled receptors (GPCRs) predominantly coupled to the Gαi/o subunit.[2][3][4]

Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5][6] This, in turn, modulates
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the activity of protein kinase A (PKA) and downstream signaling cascades.[3][6] Furthermore,

the βγ subunits of the G protein can modulate the activity of ion channels, such as G protein-

coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2]

[7] By antagonizing these receptors, metopazine prevents the downstream signaling initiated

by dopamine, leading to its antiemetic effects.
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Dopamine D2/D3 Receptor Signaling Pathway Antagonized by Metopazine.

Experimental Protocols
Synthesis of 2-Fluorothiophenol
A common laboratory-scale synthesis of 2-Fluorothiophenol involves the reduction of 2-

fluorobenzenesulfonyl chloride.

Materials:

2-Fluorobenzenesulfonyl chloride

Zinc dust

Sulfuric acid

Diethyl ether

Sodium bicarbonate (saturated solution)
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Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser, a suspension of zinc dust in water

is prepared.

Concentrated sulfuric acid is added dropwise to the suspension with vigorous stirring.

2-Fluorobenzenesulfonyl chloride, dissolved in a suitable solvent like toluene, is added to the

flask.

The reaction mixture is heated to reflux for several hours until the starting material is

consumed (monitored by TLC or GC).

After cooling to room temperature, the mixture is filtered to remove excess zinc.

The filtrate is transferred to a separatory funnel, and the organic layer is separated.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with saturated sodium bicarbonate solution and

then with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure using a rotary evaporator.

The crude product is purified by vacuum distillation to yield pure 2-Fluorothiophenol.
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Start: 2-Fluorobenzenesulfonyl Chloride

Reduction with Zn/H2SO4

Aqueous Workup & Extraction

Vacuum Distillation

End: Pure 2-Fluorothiophenol
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General workflow for the synthesis of 2-Fluorothiophenol.

Quality Control of 2-Fluorothiophenol
The purity and identity of 2-Fluorothiophenol can be assessed using standard analytical

techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic

Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS

or equivalent).

Sample Preparation: Dilute a small amount of 2-Fluorothiophenol in a suitable solvent

(e.g., dichloromethane or ethyl acetate).

GC Conditions:
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Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Expected Results: The gas chromatogram should show a single major peak corresponding

to 2-Fluorothiophenol. The mass spectrum should exhibit a molecular ion peak at m/z 128,

along with characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluorothiophenol in 0.5-0.7 mL

of deuterated chloroform (CDCl₃).

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region

(typically δ 7.0-7.5 ppm) and a singlet for the thiol proton (-SH), which may be broad and its

chemical shift can vary depending on concentration and temperature.

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic

carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling

constant.

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of

which is characteristic of a fluorine atom attached to an aromatic ring.

This technical guide provides a comprehensive overview for researchers and drug

development professionals on the commercial landscape and technical aspects of 2-
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Fluorothiophenol. The provided data and protocols aim to facilitate its effective utilization in

the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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